molecular formula C7H12ClNO2 B6218228 4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride CAS No. 2751611-49-9

4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride

Cat. No.: B6218228
CAS No.: 2751611-49-9
M. Wt: 177.6
InChI Key:
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Description

4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.6 g/mol. This compound is characterized by its bicyclic structure, which includes an amino group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of 4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate bicyclic precursor.

    Reaction Conditions: The precursor undergoes a series of reactions, including amination and carboxylation, under controlled conditions to introduce the amino and carboxylic acid groups.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or hydroxylamine derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride can be compared with other bicyclic amino acids, such as:

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Similar in structure but with different ring sizes and functional groups.

    Bicyclo[3.2.1]octane-3-carboxylic acid: Another bicyclic compound with distinct chemical properties.

The uniqueness of 4-aminobicyclo[31

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentadiene", "Maleic anhydride", "Hydrogen gas", "Ammonia", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Diels-Alder reaction between cyclopentadiene and maleic anhydride to form cis-Norbornene-5,6-endo-dicarboxylic anhydride", "Step 2: Hydrogenation of cis-Norbornene-5,6-endo-dicarboxylic anhydride using hydrogen gas and a catalyst to form cis-Norbornene-5,6-endo-dicarboxylic acid", "Step 3: Conversion of cis-Norbornene-5,6-endo-dicarboxylic acid to cis-4-Aminobicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride through the following steps:", "- Reaction with ammonia to form the corresponding amide", "- Hydrolysis of the amide using sodium hydroxide to form the carboxylic acid", "- Reduction of the carboxylic acid using hydrogen gas and a catalyst to form the corresponding alcohol", "- Reaction of the alcohol with hydrochloric acid to form the hydrochloride salt of the target compound", "Step 4: Purification of the product using ethanol, diethyl ether, and water" ] }

CAS No.

2751611-49-9

Molecular Formula

C7H12ClNO2

Molecular Weight

177.6

Purity

95

Origin of Product

United States

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